N-cyclopropyl-2-[4-(1-hydroxynaphthalene-2-carbonyl)piperazin-1-yl]propanamide
Description
N-cyclopropyl-2-[4-(1-hydroxynaphthalene-2-carbonyl)piperazin-1-yl]propanamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a naphthalene moiety, and a piperazine ring, making it structurally complex and interesting for research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-(1-hydroxynaphthalene-2-carbonyl)piperazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-14(20(26)22-16-7-8-16)23-10-12-24(13-11-23)21(27)18-9-6-15-4-2-3-5-17(15)19(18)25/h2-6,9,14,16,25H,7-8,10-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVYIOUALGJMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N2CCN(CC2)C(=O)C3=C(C4=CC=CC=C4C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-(1-hydroxynaphthalene-2-carbonyl)piperazin-1-yl]propanamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 1-hydroxynaphthalene-2-carboxylic acid, is first converted into its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux conditions.
Piperazine Coupling: The acyl chloride is then reacted with piperazine in the presence of a base such as triethylamine (TEA) to form the intermediate 1-hydroxynaphthalene-2-carbonyl piperazine.
Cyclopropylation: The intermediate is further reacted with cyclopropylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the naphthalene ring can undergo oxidation to form a ketone or quinone derivative.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopropyl-2-[4-(1-hydroxynaphthalene-2-carbonyl)piperazin-1-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for binding studies and molecular docking experiments.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-(1-hydroxynaphthalene-2-carbonyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets. The naphthalene moiety may intercalate with DNA, while the piperazine ring can interact with protein receptors or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-[4-(1-hydroxynaphthalene-2-carbonyl)piperazin-1-yl]acetamide
- N-cyclopropyl-2-[4-(1-hydroxynaphthalene-2-carbonyl)piperazin-1-yl]butanamide
Uniqueness
Compared to similar compounds, N-cyclopropyl-2-[4-(1-hydroxynaphthalene-2-carbonyl)piperazin-1-yl]propanamide has a unique combination of a cyclopropyl group and a naphthalene moiety, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
